1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one is a chemical compound that features a morpholine ring substituted with a trifluoropropanone group
Scientific Research Applications
1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Future Directions
Preparation Methods
The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 2,2-dimethylmorpholine with a trifluoropropanone derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction parameters to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoropropanone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Comparison with Similar Compounds
Similar compounds to 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one include other morpholine derivatives and trifluoropropanone-containing molecules. These compounds may share similar chemical reactivity and biological activities but differ in their specific applications and properties. For example:
1-(2,2-Dimethylmorpholin-4-yl)cyclohexylmethanamine: This compound has a cyclohexyl group instead of a trifluoropropanone group, leading to different chemical and biological properties.
1-(2,2-Dimethylmorpholin-4-yl)ethanone:
Properties
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-8(2)6-13(3-4-15-8)7(14)5-9(10,11)12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLQRCUHZIDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.